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molecular formula C13H14N2 B8681320 1,3-Bis(cyanomethyl)-2,4,6-trimethylbenzene

1,3-Bis(cyanomethyl)-2,4,6-trimethylbenzene

Cat. No. B8681320
M. Wt: 198.26 g/mol
InChI Key: MUYZQKWYTIHYFR-UHFFFAOYSA-N
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Patent
US07390430B2

Procedure details

In the above reaction scheme, 1,3-bis(bromomethyl)-2,4,6-trimethylbenzene is reacted with KCN in the presence of a phase transfer catalyst, commonly known as 18-crown-6, (from Aldrich) in acetonitrile. The two-phase system is heated to reflux with vigorous stirring. After two hours, the reaction mixture is cooled, filtered, and evaporated to approximately one-third volume. Distilled water is added, and the mixture is extracted with dichloromethane. The dichloromethane solution is dried over sodium sulfate and filtered, and the solvent evaporated under reduced pressure to obtain 1,3-di(cyanomethyl)-2,4,6-trimethylbenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[C:5]([CH2:11]Br)[C:4]=1[CH3:13].[C-:14]#[N:15].[K+].C1OCCOCCOCCOCCOCCOC1.[C:35](#[N:37])C>>[C:14]([CH2:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[C:5]([CH2:11][C:35]#[N:37])[C:4]=1[CH3:13])#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=C(C=C1C)C)CBr)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The two-phase system is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to approximately one-third volume
ADDITION
Type
ADDITION
Details
Distilled water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC1=C(C(=C(C=C1C)C)CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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